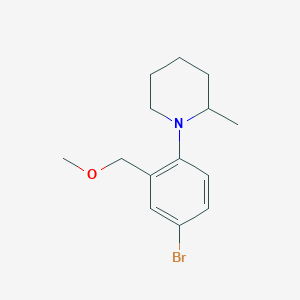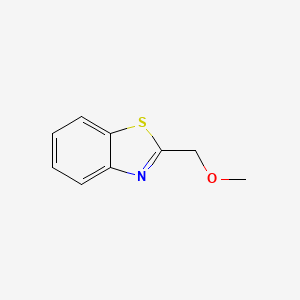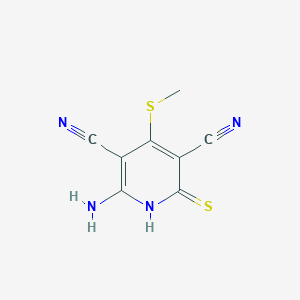
5-acetamidonaphthalene-2-sulfonic acid
Descripción general
Descripción
5-acetamidonaphthalene-2-sulfonic acid: is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety that carries a sulfonic acid group at the 2-position and an acetylamino group at the 5-position. This compound is a colorless solid and is used as a precursor in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamidonaphthalene-2-sulfonic acid typically involves the sulfonation of 5-acetylaminonaphthalene. The reaction is carried out by treating 5-acetylaminonaphthalene with sulfuric acid or oleum under controlled temperature conditions. The reaction mixture is then neutralized, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is purified using techniques such as recrystallization and filtration to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-acetamidonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of 5-aminonaphthalene-2-sulfonic acid.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-acetamidonaphthalene-2-sulfonic acid is used as a precursor in the synthesis of azo dyes and other organic compounds. It serves as an intermediate in various organic synthesis reactions .
Biology: In biological research, this compound is used in the study of enzyme interactions and as a substrate in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-acetamidonaphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
- 1-Aminonaphthalene-4-sulfonic acid (Piria’s acid)
- 1-Aminonaphthalene-5-sulfonic acid (Laurent’s acid)
- 1-Aminonaphthalene-6-sulfonic acid (1,6-Cleve’s acid)
- 2-Aminonaphthalene-1-sulfonic acid (Tobias acid)
- 2-Aminonaphthalene-5-sulfonic acid (Dahl’s acid)
Comparison: 5-acetamidonaphthalene-2-sulfonic acid is unique due to the presence of both an acetylamino group and a sulfonic acid group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group.
Propiedades
Número CAS |
6272-21-5 |
|---|---|
Fórmula molecular |
C12H11NO4S |
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
5-acetamidonaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C12H11NO4S/c1-8(14)13-12-4-2-3-9-7-10(18(15,16)17)5-6-11(9)12/h2-7H,1H3,(H,13,14)(H,15,16,17) |
Clave InChI |
CURUHHBCJWGOPD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1C=CC(=C2)S(=O)(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1h-Pyrrolo[2,3-b]pyridine, 2-ethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8770639.png)









![Pyrimido[5,4-e]-1,2,4-triazine-5,7-diamine, 3-[[4-([1,1'-biphenyl]-4-ylmethyl)-1-piperazinyl]methyl]-](/img/structure/B8770724.png)



